Tarennoside

Description

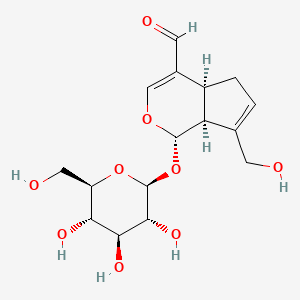

Structure

3D Structure

Properties

CAS No. |

61081-59-2 |

|---|---|

Molecular Formula |

C16H22O9 |

Molecular Weight |

358.34 g/mol |

IUPAC Name |

(1S,4aS,7aS)-7-(hydroxymethyl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carbaldehyde |

InChI |

InChI=1S/C16H22O9/c17-3-7-1-2-9-8(4-18)6-23-15(11(7)9)25-16-14(22)13(21)12(20)10(5-19)24-16/h1,4,6,9-17,19-22H,2-3,5H2/t9-,10-,11-,12-,13+,14-,15+,16+/m1/s1 |

InChI Key |

CSSBAEZXGJABKW-SWZHBTMOSA-N |

SMILES |

C1C=C(C2C1C(=COC2OC3C(C(C(C(O3)CO)O)O)O)C=O)CO |

Isomeric SMILES |

C1C=C([C@@H]2[C@H]1C(=CO[C@H]2O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C=O)CO |

Canonical SMILES |

C1C=C(C2C1C(=COC2OC3C(C(C(C(O3)CO)O)O)O)C=O)CO |

Other CAS No. |

61081-59-2 |

Origin of Product |

United States |

Isolation and Dereplication Methodologies for Tarennoside

Chromatographic Separation and Purification Strategies

Preparative Chromatography Techniques

Preparative chromatography is fundamental for obtaining pure compounds from crude plant extracts. Techniques such as column chromatography and High-Performance Liquid Chromatography (HPLC) are widely utilized for this purpose.

Column Chromatography: Traditional column chromatography, often employing silica (B1680970) gel as the stationary phase, remains a cornerstone for initial fractionation of plant extracts. Studies investigating iridoid glycosides, including Tarennoside, have utilized silica gel with varying mesh sizes (e.g., 200-300 mesh, 10-40 µm, or 20-45 µm) researchgate.netarkat-usa.org. Mobile phase compositions typically involve gradient elution with solvent systems such as mixtures of chloroform, methanol, and water, or cyclohexane (B81311) and ethyl acetate (B1210297) researchgate.netarkat-usa.orgacgpubs.org. Sephadex LH-20, a lipophilic gel, has also been employed in column chromatography for the isolation of related compounds, facilitating further purification researchgate.netacgpubs.org. For instance, this compound has been reported to be isolated using column chromatography from plant sources researchgate.netvt.edu.

Preparative High-Performance Liquid Chromatography (HPLC): Preparative HPLC offers higher resolution and efficiency compared to traditional column chromatography, making it suitable for purifying compounds that are present in lower concentrations or are structurally similar to other components. Reversed-phase C18 columns are commonly used for preparative HPLC. A study reported the isolation of this compound using preparative RP-C18 HPLC with a methanol:water (4:1) mobile phase, which successfully yielded the compound vt.edu. HPLC is also frequently coupled with mass spectrometry (LC-MS) for simultaneous separation and detection, aiding in the identification process nih.govscilit.com.

Data Table 1: Preparative Chromatography Techniques for this compound Isolation

| Technique | Stationary Phase | Mobile Phase | Key Findings/Notes | Reference(s) |

| Column Chromatography | Silica gel (200-300 mesh) | CHCl₃-MeOH-H₂O mixtures | Isolation of this compound, Geniposidic acid, and Ixoside reported. | researchgate.net |

| Column Chromatography | Silica gel (10-40 µm) | CHCl₃-MeOH-H₂O mixtures | Used in isolation workflows for iridoid glycosides. | researchgate.net |

| Column Chromatography | Silica gel (20-45 µm) | Cyclohexane/EtOAc (9:1) | Used for purification of related compounds, demonstrating standard methodology. | arkat-usa.org |

| Column Chromatography | Sephadex LH-20 | 70% Methanol | Employed in fractionation for isolation of related compounds. | researchgate.netacgpubs.org |

| Preparative HPLC (RP-C18) | RP-C18 | MeOH:H₂O (4:1) | Afforded the isolation of this compound. | vt.edu |

Counter-Current Chromatography Approaches

Counter-Current Chromatography (CCC) is a support-free liquid-liquid partition chromatographic technique that avoids issues associated with solid supports, such as irreversible adsorption and peak tailing mdpi.comveeprho.com. This method utilizes two immiscible liquid phases, where one acts as the stationary phase and the other as the mobile phase, held in place by centrifugal force, as in High-Speed Counter-Current Chromatography (HSCCC) researchgate.netmdpi.com. CCC offers advantages like higher loadability and solvent efficiency, making it particularly useful for preparative isolation of natural products from complex mixtures mdpi.comveeprho.com.

While specific details on the isolation of this compound using CCC are not extensively detailed in the provided snippets, CCC has been successfully applied to the separation of structurally similar compounds, such as isomeric sennosides (B37030), demonstrating its capability for resolving closely related natural products nih.gov. The flexibility of CCC in phase system selection and its ability to handle large sample quantities suggest its potential utility for this compound isolation, especially when high purity is required veeprho.commdpi.com.

Dereplication Strategies for Expedited Identification of this compound

Dereplication is a critical process in natural product research that aims to rapidly identify known compounds within extracts, thereby preventing redundant effort and focusing resources on novel leads researchgate.net. This is typically achieved by comparing analytical data of isolated compounds with existing databases and literature.

Spectroscopic Techniques: A combination of spectroscopic methods is essential for the definitive identification of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy, including 1D (e.g., ¹H, ¹³C) and 2D techniques (e.g., HMQC, HMBC, COSY, ROESY), provides detailed structural information, including connectivity and stereochemistry researchgate.netresearchgate.net. Mass Spectrometry (MS), particularly High-Resolution Mass Spectrometry (HRMS), Electrospray Ionization Mass Spectrometry (ESI-MS), and tandem MS (MS/MS), provides accurate mass-to-charge ratios and fragmentation patterns, which are crucial for molecular formula determination and structural confirmation researchgate.netnih.govresearchgate.net.

LC-MS/MS and Database Searching: Ultra-High-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-QTOF-MS/MS) is a powerful tool for dereplication, enabling rapid profiling and identification of compounds in complex mixtures based on their retention times and mass spectral data nih.govresearchgate.net. By comparing the obtained spectral data (MS and NMR) with spectral libraries and published literature, researchers can quickly ascertain the identity of this compound, thus expediting the discovery process researchgate.netresearchgate.net.

Structural Elucidation and Spectroscopic Analysis of Tarennoside

Chiroptical Methods for Stereochemical Assignments

The determination of the absolute configuration of chiral natural products is a critical aspect of their structural elucidation. For iridoid glycosides such as Tarennoside, chiroptical methods, which measure the differential interaction of a molecule with left- and right-circularly polarized light, are indispensable tools. The primary techniques employed for this purpose are Optical Rotatory Dispersion (ORD) and Electronic Circular Dichroism (ECD). otka-palyazat.hu While specific published chiroptical data for this compound is not extensively available, its stereochemistry can be confidently assigned by applying well-established principles for the iridoid class of compounds, often in conjunction with modern computational analysis. nih.govresearchgate.net

The absolute stereochemistry for many natural iridoids is often determined by comparing their optical rotation and spectral data to those of known compounds within this well-established family, whose configurations have been previously confirmed through chiroptical methods or X-ray crystallography. nih.gov Modern approaches combine experimental ECD, ORD, and Vibrational Circular Dichroism (VCD) with quantum chemical simulations, such as time-dependent density-functional theory (TDDFT), to provide unambiguous assignments. otka-palyazat.huresearchgate.netacs.org This computational approach involves calculating the theoretical spectra for all possible stereoisomers and comparing them to the experimental spectrum to find the best match, thereby confirming the absolute configuration. researchgate.net

Optical Rotatory Dispersion (ORD)

Optical Rotatory Dispersion measures the change in the angle of optical rotation as a function of the wavelength of polarized light. pageplace.de For a chiral compound like an iridoid glycoside that contains a chromophore absorbing in the UV region, the ORD curve becomes "anomalous" in the vicinity of the absorption maximum. This phenomenon, known as the Cotton effect, is characterized by a peak and a trough, and the sign of this effect (positive or negative) is directly related to the stereochemistry of the chiral centers near the chromophore. For this compound, the α,β-unsaturated ester system constitutes the key chromophore responsible for a distinct Cotton effect. The shape and sign of this curve would be compared to those of closely related iridoids with known absolute configurations, such as Geniposide (B1671433), to infer the stereochemistry of this compound. pageplace.derafa2009.eu

Illustrative ORD Data for a Representative Iridoid Glycoside

| Wavelength (nm) | Molar Rotation [Φ] | Observation |

|---|---|---|

| 700 | +150 | Plain positive curve |

| 589 (Na D-line) | +220 | |

| 400 | +550 | |

| 310 | +8500 | Peak of Cotton Effect |

| 285 | 0 | Zero-crossing point |

| 260 | -12000 | Trough of Cotton Effect |

| 230 | -4000 | Tail of curve |

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy is a powerful technique that measures the differential absorption of left and right circularly polarized light by a chiral molecule. westminster.ac.uk It is particularly sensitive to the stereochemical environment of chromophores. In iridoid glycosides like this compound, the electronic transitions of the enol-ether and α,β-unsaturated ester systems give rise to characteristic CD signals. researchgate.net

The ECD spectrum provides information through Cotton effects (CEs), which are positive or negative bands corresponding to specific electronic transitions. For instance, the n→π* transition of the conjugated ester group in iridoids typically appears around 230-260 nm. The sign of this Cotton effect is highly diagnostic for the absolute configuration at C-1, a key stereocenter in the iridoid skeleton. researchgate.net A study on the related iridoids plumericin (B1242706) and isoplumericin (B1231303) demonstrated that a combination of experimental ECD and DFT calculations could unambiguously confirm their (1R,5S,8S,9S,10S) absolute configuration. researchgate.netacs.org A similar analytical approach would be applied to this compound to firmly establish its stereochemistry.

Illustrative CD Data for a Representative Iridoid Glycoside

| Wavelength (nm) | Molar Ellipticity [θ] (deg·cm²/dmol) | Transition Assignment |

|---|---|---|

| 321 | -1.5 | n→π* (Carbonyl) |

| 246 | +8.0 | π→π* (Conjugated System) |

| 214 | -5.2 | Other electronic transitions |

Biosynthetic Pathways and Enzymatic Mechanisms of Tarennoside

Elucidation of Iridoid Biosynthesis Precursors

The formation of the characteristic cyclopentanopyran skeleton of iridoids like tarennoside originates from the cyclization of a linear monoterpene precursor.

Role of Iridodial (B1216469) and Loganin (B1675030) Derivatives

The biosynthesis of this compound is understood to proceed through the formation of iridodial. scielo.br The cyclization of geranyl pyrophosphate, a primary monoterpene precursor, is thought to yield an iridodial cation, which serves as a crucial intermediate. scielo.br This cation can then be stabilized through various reactions, leading to the diverse structures of iridoids.

In the specific pathway leading to this compound, feeding experiments with Gardenia jasminoides cell suspension cultures have demonstrated a sequence where this compound is a precursor to other iridoids like geniposide (B1671433) and gardenoside (B7888186). scielo.brscielo.br This suggests that this compound is formed earlier in the biosynthetic cascade. The pathway is believed to involve 8-epi-iridotrial and 8-epi-7-deoxyloganic acid. agriculturejournals.czresearchgate.net Loganin and its derivatives are also central to iridoid biosynthesis. For instance, the conversion of loganin to secologanin (B1681713) has been confirmed in Catharanthus roseus, highlighting the role of loganin as a key intermediate in the formation of various iridoids. scielo.br

Key Enzymatic Steps in this compound Formation

The formation of the iridoid ring scaffold is a critical step catalyzed by specific enzymes. Iridoid synthase, a plant-derived enzyme, is responsible for generating the iridoid ring structure from a linear monoterpene substrate, 10-oxogeranial. researchgate.net This reaction is distinct from typical monoterpene cyclases as it likely involves an NAD(P)H-dependent reduction followed by a cyclization event. researchgate.net

Following the formation of the iridoid skeleton, a series of enzymatic modifications occur. These include oxidations, hydroxylations, and crucially, O-glycosylation. The final steps in the biosynthesis of many iridoids are considered to be O-glycosylation and O-alkylation. scielo.br In the pathway leading to this compound, the formation of the heterocyclic ring from iridotrial occurs through hemiacetal formation, followed by oxidation of the formyl group, O-glucosylation catalyzed by a hexosyltransferase, and methylation to yield 7-deoxyloganin. rafa2009.eu Hydroxylation of 7-deoxyloganin then leads to loganin. rafa2009.eu

Comparative Biosynthetic Studies with Related Iridoid Glucosides (e.g., Geniposide)

Comparative studies within the same plant systems provide valuable insights into the biosynthetic relationships between different iridoid glucosides. In Gardenia jasminoides cell cultures, a clear metabolic sequence has been established: this compound is converted to an intermediate, which then forms geniposide, and subsequently gardenoside. scielo.brscielo.br This demonstrates that this compound is an upstream precursor to geniposide.

The structural difference between geniposide and its aglycone, genipin, lies at the C1 position of the hexane (B92381) ring, where geniposide is bonded to a glucose molecule. ufrgs.br The biosynthesis of geniposide from this compound involves enzymatic modifications of the iridoid core. While this compound is considered a primary product, geniposidic acid can also be formed from loganic acid, and gardenoside can be produced from 7-deoxyloganic acid, indicating branching points and alternative routes within the pathway. agriculturejournals.czresearchgate.net

Investigation of Metabolic Flux and Regulation in Plant Cell Cultures

Metabolic flux analysis (MFA) is a powerful tool for quantifying the flow of metabolites through a metabolic network, providing insights into the regulation and efficiency of biosynthetic pathways. nih.gov Steady-state MFA has been extensively used to characterize the metabolic phenotypes of heterotrophic plant cell cultures, such as those of Arabidopsis. frontiersin.orgnih.gov

While specific metabolic flux analysis studies focusing solely on this compound are not widely reported, the principles of MFA are applicable. Such studies would involve feeding isotopically labeled precursors, like ¹³C-glucose, to plant cell cultures and tracking the incorporation of the label into this compound and its intermediates. d-nb.info This allows for the determination of the rates of different enzymatic reactions and the identification of potential bottlenecks in the pathway. nih.gov For instance, in heterotrophic Arabidopsis cell cultures, MFA has been used to generate detailed flux maps of central carbon metabolism, which provides the foundational metabolites for secondary metabolite biosynthesis. frontiersin.org

Investigating the metabolic flux towards this compound would reveal how carbon is partitioned between primary metabolism (e.g., growth and energy production) and secondary metabolism (this compound synthesis). frontiersin.org This understanding is critical for developing strategies to enhance the production of this specific compound.

Biotechnological Approaches for Enhanced this compound Production

Given the potential applications of this compound, biotechnological methods are being explored to increase its yield beyond what is naturally available from plants.

Plant Tissue Culture and Cell Suspension Cultures

Plant tissue culture offers a promising alternative for the large-scale production of valuable secondary metabolites like this compound, independent of geographical and climatic constraints. mdpi.com This collection of techniques allows for the growth of plant cells, tissues, or organs under sterile and controlled conditions on a nutrient medium. wikipedia.org

Callus tissues induced from seedlings or leaves of Genipa americana have been shown to produce this compound, alongside geniposidic acid and gardenoside. supagro.fr This demonstrates the feasibility of using undifferentiated cell cultures for this compound synthesis. Cell suspension cultures, where cells are grown in a liquid medium, can be scaled up in bioreactors for industrial-level production. dpi.qld.gov.au

The productivity of these cultures can be enhanced through various strategies, including:

Optimization of Culture Conditions: Fine-tuning the composition of the culture medium, including nutrients, plant growth regulators, and pH, can significantly impact cell growth and secondary metabolite production. mdpi.com

Elicitation: The addition of elicitors (molecules that trigger defense responses in plants) to the culture medium can stimulate the biosynthesis of secondary metabolites.

Precursor Feeding: Supplying the culture with biosynthetic precursors can potentially increase the flux towards the desired product.

Immobilization: Immobilizing plant cells can enhance productivity and simplify downstream processing. fao.org

These biotechnological approaches hold the potential to create a sustainable and controlled system for the production of this compound. nih.gov

Biological Activity Research of Tarennoside in Preclinical Models

Antioxidant Activity Investigations

The capacity of a compound to counteract oxidative stress is a key indicator of its therapeutic potential. Research into Tarennoside's antioxidant properties has been conducted through various established in vitro methods.

At present, detailed studies quantifying the specific radical scavenging activity of this compound using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and hydroxyl radical scavenging assays are not extensively available in publicly accessible literature. While the broader class of iridoid glycosides has been investigated for such properties, specific IC50 values for this compound remain to be widely reported.

Similarly, comprehensive studies detailing the specific cellular antioxidant mechanisms of this compound in preclinical cell lines are not yet prevalent in the scientific literature. The evaluation of a compound's ability to mitigate oxidative stress within a cellular environment is a critical step in understanding its potential protective effects, and further research is required in this area for this compound.

Anti-inflammatory Activity Studies

Chronic inflammation is a key factor in the pathology of numerous diseases. Preclinical research has begun to explore the anti-inflammatory potential of this compound.

A study focusing on the chemical profiles and bioactivities of four Gentiana species identified this compound as being associated with anti-inflammatory activity. nih.gov This research highlighted the potential of this compound to modulate inflammatory pathways. nih.gov However, specific quantitative data, such as the half-maximal inhibitory concentration (IC50) for nitric oxide (NO) production or the precise percentage of cytokine secretion inhibition in cell-based assays, are not detailed in the available literature.

The molecular mechanisms by which this compound may exert its anti-inflammatory effects are an area of active investigation. While the aforementioned study on Gentiana species linked this compound to anti-inflammatory effects, it did not provide an in-depth analysis of its impact on specific signaling pathways like the nuclear factor-kappa B (NF-κB) or mitogen-activated protein kinase (MAPK) pathways in in vitro models. nih.gov Further research is necessary to elucidate the precise molecular targets of this compound within these inflammatory cascades.

Antimicrobial Activity Assessments

The potential of natural compounds to combat microbial growth is of significant interest. Preliminary studies have suggested that this compound may possess antimicrobial properties. A study on the chemical composition and biological activities of Anthocleista vogelii Planch root bark extracts identified this compound as one of the terpenoids present in a fraction that exhibited antimicrobial activity. The terpenoid-rich fraction demonstrated moderate antibacterial activity against E. coli and S. paratyphi with a Minimum Inhibitory Concentration (MIC) of 8 mg/mL, and notable antifungal activity against C. albicans (MIC = 4 mg/mL), T. rubrum (MIC = 4 mg/mL), and T. mentagrophytes (MIC = 8 mg/mL). semanticscholar.org It is important to note that these values represent the activity of the entire fraction, and the specific contribution of this compound to this activity has not been isolated.

**Table 1: Antimicrobial Activity of a Terpenoid-Rich Fraction Containing this compound from *Anthocleista vogelii***

| Microorganism | MIC (mg/mL) |

| Escherichia coli | 8 |

| Salmonella paratyphi | 8 |

| Candida albicans | 4 |

| Trichophyton rubrum | 4 |

| Trichophyton mentagrophytes | 8 |

Data represents the Minimum Inhibitory Concentration (MIC) of the entire terpenoid-rich fraction, not of isolated this compound. semanticscholar.org

Antibacterial Efficacy Against Pathogenic Strains

This compound and its derivatives have demonstrated notable antibacterial activity against a range of pathogenic bacterial strains in preclinical studies. Research indicates that compounds such as sennosides (B37030) A, B, C, and D, along with the active metabolite rhein (B1680588), exhibit inhibitory effects against various bacteria. mdpi.com One study highlighted the antibacterial properties of sennosides against Streptococcus pneumoniae at concentrations between 100 to 400 µg/mL. mdpi.com

The active metabolite, rhein, has also shown significant efficacy against four strains of methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MICs) ranging from 2–64 μg/mL. mdpi.com Further investigations into Sennoside A revealed inhibitory activity against bacteria such as Salmonella typhi, Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli. nih.gov Additionally, silver nanoparticles synthesized using Sennoside A as a capping and reducing agent showed significant inhibition against Staphylococcus aureus and Escherichia coli. nih.govnih.gov

| Compound/Derivative | Bacterial Strain | Observed Effect | Concentration/MIC | Source |

|---|---|---|---|---|

| Sennosides A, B, C, D | Streptococcus pneumoniae | Antibacterial activity | 100-400 µg/mL | mdpi.com |

| Rhein | Methicillin-resistant Staphylococcus aureus (MRSA) | Antibacterial activity | 2-64 µg/mL | mdpi.com |

| Sennoside A | Salmonella typhi | Inhibitory effect | Not specified | nih.gov |

| Sennoside A | Staphylococcus aureus | Inhibitory effect | Not specified | nih.gov |

| Sennoside A | Pseudomonas aeruginosa | Inhibitory effect | Not specified | nih.gov |

| Sennoside A-capped Silver Nanoparticles | Escherichia coli | Significant inhibition | Not specified | nih.govnih.gov |

Antifungal Efficacy

The antifungal potential of this compound and its related compounds has been evaluated against various fungal pathogens. Sennoside A has been reported to possess inhibitory effects against fungi including Aspergillus niger, Aspergillus flavus, and Candida albicans. nih.gov The active components rhein and emodin, found in Senna alata (a source of sennosides), are credited with antimicrobial properties. researchgate.net

Extracts containing anthraquinone (B42736) aglycones, derived from glycosides, demonstrated the most potent in vitro antifungal activity against several dermatophytes, including Trichophyton rubrum, T. mentagrophytes, Epidermophyton floccosum, and Microsporum gypseum. researchgate.netthaiscience.info Furthermore, studies involving Sennoside A-capped silver nanoparticles confirmed antifungal activity against the yeast strains Candida albicans and Candida parapsilosis. nih.govnih.gov

| Compound/Derivative | Fungal Strain | Observed Effect | Source |

|---|---|---|---|

| Sennoside A | Aspergillus niger | Inhibitory effect | nih.gov |

| Sennoside A | Aspergillus flavus | Inhibitory effect | nih.gov |

| Sennoside A | Candida albicans | Inhibitory effect | nih.gov |

| Anthraquinone Aglycones (from Sennosides) | Dermatophytes (T. rubrum, M. gypseum, etc.) | Potent antifungal activity | researchgate.netthaiscience.info |

| Sennoside A-capped Silver Nanoparticles | Candida albicans | Antifungal activity | nih.govnih.gov |

| Sennoside A-capped Silver Nanoparticles | Candida parapsilosis | Antifungal activity | nih.govnih.gov |

Mechanisms of Antimicrobial Action

The antimicrobial action of this compound metabolites, particularly rhein and rhein anthrone (B1665570), involves several mechanisms. In the colon, sennosides are metabolized by gut bacteria into the active form, rhein anthrone. nih.govpatsnap.com This metabolite is believed to be central to the compound's biological effects. nih.gov

One of the direct antibacterial mechanisms of rhein involves the regulation of microbial enzymes. rsc.org For instance, it has been shown that as the concentration of rhein increases, the activity of N-acetyltransferase in Helicobacter pylori decreases, which in turn inhibits nucleic acid synthesis in the bacterium. rsc.org The laxative effect, a well-known property of sennosides, is mediated by rhein anthrone and involves stimulating peristalsis and altering water and electrolyte transport in the colon, which is not a direct antimicrobial action but a significant biological effect. patsnap.comdrugbank.comrxreasoner.com This process involves an increase in prostaglandin (B15479496) E2 (PGE2), which is associated with a decrease in aquaporin 3 expression, restricting water reabsorption. drugbank.com

Cytotoxic and Anticancer Research in Cell Lines

Antiproliferative Effects on various Cancer Cell Lines (e.g., KB-3-1, HepG2, SGC-7901)

The active metabolite of this compound, rhein, has demonstrated significant antiproliferative effects against several human cancer cell lines. In studies on human gastric cancer SGC-7901 cells, rhein was found to inhibit proliferation in a dose- and time-dependent manner. researchgate.net Treatment with rhein at concentrations of 100, 150, and 200 µM significantly reduced the viability of SGC-7901 cells. researchgate.net

Research has also shown that rhein can trigger apoptosis in human hepatocellular carcinoma (HepG2) cells. nih.gov This pro-apoptotic activity is linked to mitochondrial dysfunction, where rhein enhances mitochondrial permeability, leading to the release of markers that promote cell death. nih.gov In human colon adenocarcinoma cells (Caco-2), rhein at low concentrations (0.1 and 1 μg/ml) was found to significantly reduce cell proliferation. nih.gov

| Compound | Cell Line | Cancer Type | Observed Effect | Source |

|---|---|---|---|---|

| Rhein | SGC-7901 | Gastric Cancer | Inhibited proliferation in a dose- and time-dependent manner | researchgate.net |

| Rhein | HepG2 | Hepatocellular Carcinoma | Induction of apoptosis via mitochondrial dysfunction | nih.gov |

| Rhein | Caco-2 | Colon Adenocarcinoma | Reduced cell proliferation at concentrations of 0.1 and 1 μg/ml | nih.gov |

| Rhein | SCC-4 | Oral Squamous Cell Carcinoma | Decreased percentage of viable cells | iiarjournals.org |

| Rhein | PC3 | Prostate Cancer | Induction of apoptosis | researchgate.net |

Induction of Apoptosis and Cell Cycle Arrest in in vitro Models

This compound and its metabolites have been shown to induce programmed cell death (apoptosis) and interfere with the cell division cycle in cancer cells. Sennosides can acutely induce apoptosis in colonic epithelial cells. nih.gov The active metabolite, rhein, is a potent inducer of apoptosis in multiple cancer cell lines, including Tera, Caco-2, and GLC4/ADR cells. nih.gov

In human oral cancer cells (YD-10B and Ca9-22), rhein was found to significantly inhibit cell growth by inducing apoptosis and causing S-phase cell cycle arrest. nih.gov Similarly, in SCC-4 oral cancer cells, rhein treatment led to an accumulation of cells in the S phase, suggesting a blockage in the cell cycle at this stage. iiarjournals.org This cell cycle arrest is accompanied by the upregulation of the cyclin-dependent kinase inhibitor p27 and the downregulation of CDK2. iiarjournals.org

The mechanism of apoptosis induction by rhein is often caspase-dependent. In colorectal cancer cells, rhein significantly increases the BAX/BCL-2 ratio, promoting a pro-apoptotic state, and enhances the expression of activated CASPASE-3, a key executioner protein in the apoptotic process. nih.gov

Molecular Targets and Signaling Pathways in Cancer Biology

The anticancer effects of this compound's active metabolite, rhein, are mediated through the modulation of numerous molecular targets and critical signaling pathways involved in cancer cell proliferation, survival, and metastasis. nih.govmdpi.comresearchgate.net

Key signaling pathways targeted by rhein include:

MAPK Signaling Pathway : Rhein influences the Mitogen-Activated Protein Kinase (MAPK) pathway, which is vital for cell proliferation and survival. nih.gov It can either inhibit or stimulate the phosphorylation of ERK proteins, thereby modulating cell proliferation. nih.govnih.gov

Wnt Signaling Pathway : Rhein has been shown to inhibit cell proliferation by targeting β-catenin, a key component of the Wnt signaling pathway. nih.gov

NF-κB Signaling Pathway : This pathway is crucial for mediating inflammatory processes often co-opted by cancer. Rhein exerts anti-inflammatory effects by modulating Nuclear Factor-kappa B (NF-κB). nih.gov In colorectal cancer cells, rhein's pro-apoptotic effects are linked to the suppression of the TLR4/MYD88/NF-κB pathway. nih.gov

PI3K/Akt/mTOR Pathway : Rhein can inhibit the PI3K/Akt signaling complex, leading to apoptosis in leukemia cells. nih.gov In oral cancer cells, rhein induces reactive oxygen species (ROS) to inhibit the AKT/mTOR signaling pathway, thereby suppressing autophagy and promoting apoptosis. nih.gov

p53 and p21/WAF Pathway : Sennosides are presumed to induce apoptosis through a p53 and p21/WAF-mediated pathway. nih.gov Rhein also targets these nuclear proteins to aid in the induction of apoptosis. nih.gov

By targeting these multiple, interconnected pathways, rhein disrupts the complex signaling networks that cancer cells rely on for their growth and survival.

Insufficient Scientific Data Available for this compound

Following a comprehensive review of available scientific literature, it has been determined that there is insufficient specific data regarding the chemical compound "this compound" to generate an article that adheres to the requested detailed outline.

Searches for preclinical research on this compound's biological activity in the areas of antiviral effects against Epstein-Barr virus (EBV) and HIV-1, its mechanisms of action, antiplasmodial activity, and neuroprotective effects did not yield specific studies or data sets for this particular compound.

While the plant genus Tarenna, from which this compound is isolated, has been a subject of phytochemical investigation, the specific biological activities outlined have not been attributed to this compound in the available literature. Research on the Tarenna genus indicates a range of biological activities, such as antimicrobial and anti-inflammatory properties. jchr.orgresearchgate.net Some studies have explored the antiviral activity of extracts from Tarenna asiatica, identifying other compounds like corymbosin (B107781) as active agents. doaj.orgbdpsjournal.org Similarly, while the broad chemical class of iridoid glycosides, to which this compound belongs, is known to be biologically active with some members showing neuroprotective potential, this activity has not been specifically documented for this compound. nih.govresearchgate.netnih.gov Mentions of antiplasmodial activity are linked to the Tarenna genus in general, without specific data on this compound. researchgate.net

Due to the lack of specific research findings on this compound for the outlined topics, creating a scientifically accurate and informative article as requested is not possible without resorting to speculation or misattribution of data from other related but distinct compounds.

Chemical Modification and Structure Activity Relationship Sar Studies of Tarennoside

Synthesis of Tarennoside Derivatives and Analogs

The synthesis of derivatives and analogs of natural products like this compound is a key strategy to enhance their biological activity, improve pharmacokinetic properties, or explore novel therapeutic applications.

Semisynthetic Approaches from Natural Precursors

Semisynthesis, which involves modifying natural products isolated from biological sources, is a common and effective approach for generating novel compounds. Aucubin (B1666126), a related iridoid, has served as a precursor in the synthesis of modified iridoid structures. For instance, the synthesis of perpivaloylthis compound from natural aucubin has been reported, demonstrating the potential for chemical transformation of iridoid skeletons to create non-natural analogs arkat-usa.org. This compound itself is recognized as a glycosidic analog of genipin, and research has indicated that various other glycosidic analogs of genipin, including this compound, are being synthesized researchgate.netvt.edu. These efforts aim to leverage the inherent bioactivity of the iridoid scaffold while introducing structural variations that could modulate potency, selectivity, or other desirable pharmacological characteristics.

Total Synthesis Strategies

While the isolation and structural elucidation of this compound have been established researchgate.netresearchgate.net, detailed reports on the total synthesis of this compound itself are not extensively documented in the readily available literature. Total synthesis offers a route to access complex natural products and their analogs from simpler starting materials, providing control over stereochemistry and enabling the exploration of a wider chemical space. However, the complexity of iridoid structures can present significant synthetic challenges.

Rational Design of Modified this compound Structures

Rational design in medicinal chemistry involves using existing knowledge about a molecule's structure, biological target, and SAR to guide the synthesis of new compounds with improved properties. For iridoids, this approach can involve modifying functional groups, altering the glycosylation pattern, or introducing novel substituents to enhance binding affinity to specific biological targets or improve metabolic stability nih.govresearchgate.netresearchgate.net. While specific examples of rational design applied directly to this compound are limited in current literature, the general principles guide the exploration of its chemical space. Such design strategies often benefit from insights gained from studying related iridoids or from computational predictions of molecular interactions.

Elucidation of Structure-Activity Relationships for Specific Biological Effects

Structure-Activity Relationship (SAR) studies are fundamental to understanding how changes in a molecule's chemical structure influence its biological activity. Iridoids, as a class, exhibit a range of biological effects, including anticancer, anti-inflammatory, and antimicrobial activities nih.govresearchgate.netresearchgate.netmdpi.comresearchgate.net. For example, studies on other iridoid glycosides have explored how modifications affect their cytotoxic or other biological properties researchgate.netresearchgate.net. Although this compound is known to be part of the biosynthetic pathways of other iridoids and is structurally related to compounds with documented biological effects, specific SAR studies detailing how structural modifications of this compound itself impact its biological activity are not extensively reported. The general mention of "obvious structure-activity relationships" in the context of cytotoxic natural products, including this compound as an analog of genipin, suggests potential for such investigations, but detailed findings are scarce researchgate.net.

Molecular Docking and Computational Chemistry for Target Interaction Prediction

Computational chemistry techniques, particularly molecular docking, play a crucial role in modern drug discovery by predicting how molecules interact with biological targets at an atomic level. These methods can guide the design of new compounds, identify potential targets, and elucidate mechanisms of action afjbs.comajchem-a.comnih.govtanaffosjournal.ir. For iridoids, computational studies have been employed to investigate their potential biological activities and to aid in the rational design of new derivatives nih.govresearchgate.net. A brief mention exists of docking and free energy of binding calculations involving this compound, alongside other compounds like eleganoside C and alpigenoside patsnap.com. However, detailed findings from such studies specifically focused on this compound's interaction with biological targets or the SAR derived from these computational analyses are not widely available in the literature.

Compound List:

this compound

Genipin

Aucubin

Perpivaloylthis compound

Geniposidic acid

Ixoside

Boschnaloside

Deoxyloganic acid

10-methylixoside

Williamsoside A

Williamsoside B

Asperuloside

Elegantoside C

Alpigenoside

Advanced Analytical Method Development and Validation for Tarennoside Research

General Approaches for Quantitative and Qualitative Analysis of Natural Compounds in Biological Samples

The analysis of a specific compound like Tarennoside in biological matrices such as plant extracts and cell cultures would typically involve a combination of chromatographic and spectrometric techniques to ensure both accurate quantification and confident identification.

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile compounds in complex mixtures. For a compound like this compound, a reversed-phase HPLC method would likely be developed. This would involve optimizing several parameters to achieve good separation from other components in the extract.

Key HPLC Method Development Parameters:

| Parameter | Typical Considerations |

| Column | A C18 or C8 stationary phase would be a common starting point, offering good retention for a wide range of polar and non-polar compounds. |

| Mobile Phase | A gradient elution using a mixture of water (often with an acid modifier like formic acid or acetic acid to improve peak shape) and an organic solvent such as acetonitrile or methanol would be employed to effectively separate compounds with varying polarities. |

| Detector | A Diode Array Detector (DAD) or a UV-Vis detector would be used for detection, set at the wavelength of maximum absorbance for this compound. |

| Flow Rate & Temperature | These would be optimized to ensure good resolution and acceptable run times. |

A typical HPLC method for the analysis of a natural product glycoside would be validated for its performance.

Ultra-High-Performance Liquid Chromatography (UHPLC) Applications

Ultra-High-Performance Liquid Chromatography (UHPLC) offers significant advantages over traditional HPLC, including higher resolution, faster analysis times, and lower solvent consumption. The principles of method development are similar to HPLC, but UHPLC systems utilize columns with smaller particle sizes, requiring higher operating pressures. For this compound analysis, a UHPLC method would provide improved sensitivity and throughput, which is particularly beneficial for the analysis of trace amounts in biological samples.

Gas Chromatography-Mass Spectrometry (GC-MS) for Related Volatile Compounds

While this compound itself, as a likely non-volatile glycoside, would not be directly analyzed by Gas Chromatography-Mass Spectrometry (GC-MS), this technique is invaluable for profiling volatile and semi-volatile compounds present in the same biological extracts. In the context of Tarenna species, from which this compound might be isolated, GC-MS has been used to identify a range of volatile organic compounds in leaf extracts jrmds.injrmds.inresearchgate.net. This analysis can provide a broader chemical profile of the plant and may help in understanding the biosynthesis of related compounds.

The process typically involves:

Extraction: A suitable solvent is used to extract the volatile compounds from the plant material.

Separation: The extracted compounds are separated based on their boiling points and polarity on a capillary column within the gas chromatograph.

Detection and Identification: The separated compounds are detected and identified by the mass spectrometer, which provides a unique fragmentation pattern for each compound.

Standardization and Validation of Analytical Methods

For any quantitative analytical method to be considered reliable, it must undergo a rigorous validation process. The validation of an analytical method for this compound would follow internationally recognized guidelines, such as those from the International Council for Harmonisation (ICH).

Key Validation Parameters:

| Parameter | Description |

| Specificity/Selectivity | The ability of the method to accurately measure the analyte in the presence of other components in the sample matrix. |

| Linearity | The ability to produce results that are directly proportional to the concentration of the analyte within a given range. |

| Range | The concentration interval over which the method is precise, accurate, and linear. |

| Accuracy | The closeness of the test results obtained by the method to the true value. |

| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision). |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. |

| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. |

| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. |

Metabolomics and Untargeted Profiling in this compound Research

Metabolomics is a powerful approach for the comprehensive analysis of all small molecules (metabolites) within a biological system. An untargeted metabolomics study of a Tarenna species could potentially lead to the discovery of this compound and other related compounds.

This approach typically involves:

Sample Preparation: Extraction of metabolites from the biological material.

Data Acquisition: Analysis of the extracts using high-resolution analytical platforms such as LC-MS or NMR spectroscopy.

Data Processing: Alignment of chromatograms or spectra, peak picking, and normalization.

Statistical Analysis: Multivariate statistical methods, such as Principal Component Analysis (PCA) and Orthogonal Projections to Latent Structures-Discriminant Analysis (OPLS-DA), are used to identify significant differences in metabolite profiles between different sample groups.

Metabolite Identification: Putative identification of significant metabolites is achieved by comparing their mass spectral data and retention times with databases and reference standards.

While no specific metabolomics studies on this compound have been reported, this approach has been successfully applied to differentiate between species of other medicinal plants and to identify chemical markers nih.gov. Untargeted profiling of Tarenna plant extracts would be a crucial first step in understanding their chemical diversity and could pave the way for the isolation and subsequent detailed analysis of compounds like this compound mdpi.comnih.gov.

Chemotaxonomic and Ecological Significance of Tarennoside

Tarennoside as a Chemotaxonomic Marker in Plant Classification

Chemotaxonomy utilizes the chemical constituents of plants as a tool for classification and to understand the phylogenetic relationships between different taxa. Iridoid glycosides, including this compound, are considered significant chemotaxonomic markers within the Rubiaceae family. The presence, absence, or structural variations of these compounds can provide valuable clues for delineating genera and tribes.

This compound has been notably isolated from species within the Tarenna genus, a member of the Rubiaceae family. The distribution of this compound and other related iridoid glycosides across different Tarenna species and other genera within the family helps to establish chemical fingerprints. These chemical profiles can support or challenge morphological classifications and contribute to a more integrated taxonomic understanding. For instance, the isolation of this compound from Tarenna kotoensis provides a specific chemical marker for that species and adds to the chemical knowledge of the genus.

The pattern of iridoid glycoside distribution can be indicative of evolutionary pathways. The structural complexity and distribution of compounds like this compound within various tribes of Rubiaceae can help to infer which plant groups are more closely related. While the broad presence of iridoid glycosides is a characteristic feature of certain subfamilies, the occurrence of specific compounds such as this compound can be a distinguishing feature at a lower taxonomic level.

Table 1: Occurrence of this compound and Related Iridoid Glycosides in Select Rubiaceae Species

| Compound | Species | Family | Reference |

| This compound | Tarenna kotoensis | Rubiaceae | researchgate.net |

| Geniposidic acid | Tarenna kotoensis | Rubiaceae | researchgate.net |

| Ixoside | Tarenna kotoensis | Rubiaceae | researchgate.net |

This table is interactive. Click on the headers to sort.

Ecological Role of this compound in Plant Defense Mechanisms

Plants produce a vast arsenal of secondary metabolites to defend themselves against a variety of threats, including herbivores and pathogens. Iridoid glycosides, as a class of compounds, are well-documented for their role in plant defense, and this compound is presumed to contribute to the defensive capabilities of the plants in which it is found.

The primary defensive function of many iridoid glycosides is to deter feeding by herbivores. These compounds often have a bitter taste, which can act as an antifeedant, discouraging insects and other animals from consuming the plant tissues. While direct studies on the insecticidal or antifeedant properties of this compound are limited, the general role of iridoid glycosides suggests it likely serves a protective function. For example, some iridoid glycosides have been shown to be toxic or to reduce the growth and survival of insect larvae.

Co-occurrence with Other Natural Products and their Synergistic Effects

This compound does not exist in isolation within the plant. It is part of a complex mixture of other secondary metabolites, including other iridoid glycosides, flavonoids, and triterpenoids, which are also known to occur in the Tarenna genus. The co-occurrence of these diverse compounds can lead to synergistic effects, where the combined biological activity is greater than the sum of the individual activities of each compound.

While direct research into the synergistic effects of this compound with other co-occurring compounds is not yet extensively documented, the principle of synergism is well-established in chemical ecology. For instance, flavonoids and triterpenoids are known to possess their own antimicrobial and insecticidal properties. When present alongside this compound, they could potentially enhance its defensive capabilities. This enhancement could manifest as a broader spectrum of activity against different types of herbivores or pathogens, or a more potent effect against a specific threat.

Studies on other plant species have demonstrated that combinations of different classes of secondary metabolites can be more effective at deterring herbivores than single compounds. It is plausible that the chemical profile of Tarenna species, including this compound, flavonoids, and triterpenoids, represents an evolved defensive strategy that relies on the synergistic interactions of its components. Further research is needed to elucidate the specific synergistic effects involving this compound and its co-occurring natural products.

Future Research Directions and Translational Perspectives

Exploration of Novel Biological Activities and Targets

Current research indicates that iridoid glycosides, including Tarennoside, possess a range of biological activities such as antioxidant, antimicrobial, antiplasmodial, and cytotoxic effects researchgate.netresearchgate.net. Notably, this compound has been identified as a potent inhibitor of Epstein-Barr virus (EBV) activation, suggesting potential anti-tumor properties supagro.fr. Future research should focus on systematically screening this compound against a broader spectrum of biological targets and disease models to uncover novel activities. This includes investigating its potential in areas where related compounds have shown promise, such as anti-inflammatory, neuroprotective, and metabolic disease interventions researchgate.net. Identifying specific molecular targets and elucidating the precise mechanisms of action underlying these activities will be crucial for guiding the development of this compound-based therapeutics.

Development of Advanced Preclinical Models for Mechanistic Studies

To thoroughly understand this compound's pharmacological profile, the development and utilization of advanced preclinical models are essential. While traditional cell-based assays and animal models have been employed supagro.fr, limitations exist, particularly the disparity between in vitro 2D culture systems and the complex in vivo microenvironment researchgate.net. Future efforts should prioritize the establishment of more sophisticated models, including 3D cell cultures, organoids, and patient-derived xenografts (PDXs), which better recapitulate human physiology and disease pathology. Furthermore, the integration of multi-omics data, as discussed in section 9.4, can significantly enhance the mechanistic insights gained from these advanced preclinical models, aiding in the prediction of this compound's efficacy and potential side effects nih.gov.

High-Throughput Screening for this compound Modulators

High-Throughput Screening (HTS) is a powerful methodology for rapidly identifying compounds that modulate biological processes mdpi.comresearchgate.net. Applying HTS strategies to this compound research could yield significant advancements. This could involve screening libraries of natural products or synthetic compounds to identify molecules that synergize with, enhance, or inhibit this compound's activity. Such screens could be designed to identify modulators of specific pathways this compound interacts with, or to discover new compounds with similar or improved biological profiles nih.govnih.govplos.org. This approach could accelerate the drug discovery process by identifying lead compounds for further optimization and development.

Integration of Omics Technologies (e.g., transcriptomics, proteomics) with this compound Research

The integration of omics technologies, such as transcriptomics, proteomics, and metabolomics, offers a comprehensive approach to unraveling the complex molecular underpinnings of this compound's biological effects uevora.ptunl.pt. Metabolomics, in particular, can provide a holistic snapshot of cellular responses to this compound, identifying key metabolic pathways involved in its action or biosynthesis supagro.fruevora.pt. By analyzing changes in gene expression (transcriptomics), protein abundance (proteomics), and metabolite profiles (metabolomics) following this compound treatment, researchers can gain a deeper understanding of its mechanisms of action, identify potential biomarkers, and discover novel targets. This systems biology approach is vital for moving beyond descriptive pharmacology to mechanistic understanding.

Sustainable Sourcing and Production Strategies for this compound

As this compound is a natural product, sustainable sourcing and production strategies are critical for its long-term availability and commercial viability apriori.comijmrsti.com. Current sourcing relies on extraction from plant species, which can be subject to environmental variability and sustainability concerns researchgate.net. Future research should explore methods to optimize extraction yields and investigate alternative production avenues. This could include developing efficient chemical synthesis routes or exploring biotechnological approaches, such as plant cell culture or microbial fermentation, to produce this compound more sustainably and consistently. Implementing sustainable sourcing practices also involves ensuring ethical labor, minimizing environmental impact, and maintaining economic feasibility throughout the supply chain ijmrsti.comutk.edu.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.